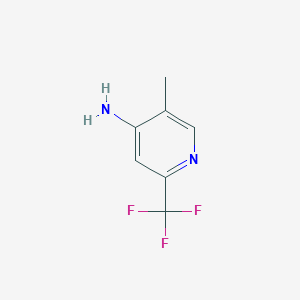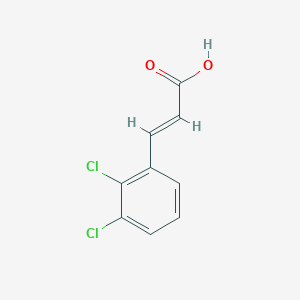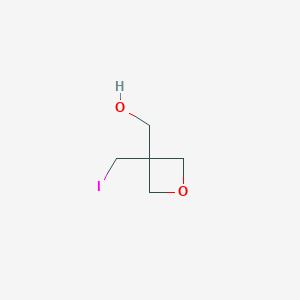
Oxetane, 3-hydroxymethyl-3-iodomethyl
Overview
Description
Oxetane, 3-hydroxymethyl-3-iodomethyl, is a chemical compound with the molecular formula C₅H₉IO₂ and a molecular weight of 228.0282 . It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of oxetane, 3-hydroxymethyl-3-iodomethyl, typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of an electrophilic halogen source . This method allows for the formation of the oxetane ring with the desired substituents.
Industrial production methods for oxetane derivatives often involve the use of cationic ring-opening polymerization. This process utilizes heteropolyacids as catalysts to promote the polymerization of oxetane monomers, resulting in the formation of polyoxetanes . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Oxetane, 3-hydroxymethyl-3-iodomethyl, undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include halogen sources for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oxetane, 3-hydroxymethyl-3-iodomethyl, has several scientific research applications, including:
Mechanism of Action
The mechanism of action of oxetane, 3-hydroxymethyl-3-iodomethyl, involves its ability to undergo ring-opening reactions. The strained four-membered ring of oxetanes makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates . These intermediates can then participate in further chemical transformations, allowing the compound to exert its effects in various applications.
Comparison with Similar Compounds
Oxetane, 3-hydroxymethyl-3-iodomethyl, can be compared with other similar compounds, such as:
3-Hydroxymethyl-3-methyl-oxetane: This compound has a similar structure but with a methyl group instead of an iodine atom.
3-Ethyl-3-hydroxymethyl-oxetane: This compound has an ethyl group instead of an iodine atom.
The uniqueness of this compound, lies in its iodine substituent, which imparts distinct reactivity and chemical properties compared to other oxetane derivatives.
Properties
IUPAC Name |
[3-(iodomethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKOWZQKJBZPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)
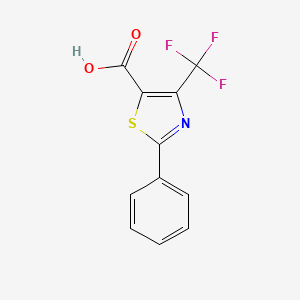
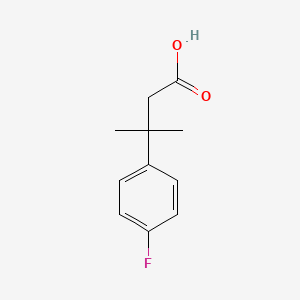
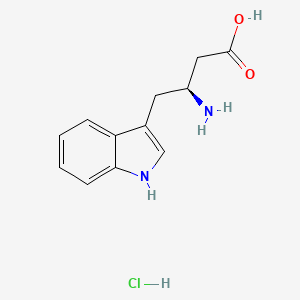
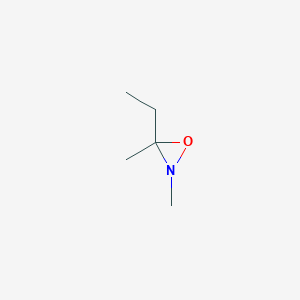
![Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041695.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)
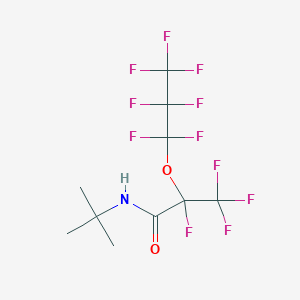
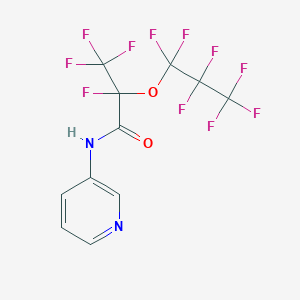
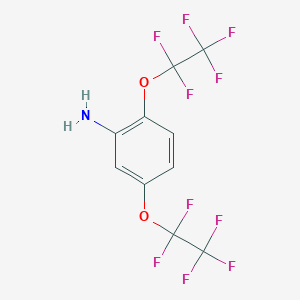
![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)
